molecular formula C8H6BrF2NO2 B6209151 methyl 2-amino-4-bromo-3,6-difluorobenzoate CAS No. 1692564-79-6

methyl 2-amino-4-bromo-3,6-difluorobenzoate

Cat. No.: B6209151
CAS No.: 1692564-79-6
M. Wt: 266
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Description

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a chemical compound with the molecular formula C8H6BrF2NO2 and a molecular weight of 266.04 g/mol . This compound is characterized by the presence of amino, bromo, and difluoro substituents on a benzoate ester framework, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of hepatitis b core protein modulators , suggesting potential targets could be related to viral proteins.

Mode of Action

It’s worth noting that the compound is photoactive in solution , indicating that it may interact with its targets through light-induced mechanisms.

Result of Action

The compound’s photoactivity in solution suggests it may induce structural changes in its targets upon light exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of methyl 2-amino-4-bromo-3,6-difluorobenzoate. For instance, the compound is photoactive in solution, but this photoactivity is inhibited in a tightly packed, crystalline state . This suggests that the physical state and environment of the compound can impact its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves the bromination and fluorination of a benzoate precursor followed by esterification. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, aminobenzoates, and bromofluorobenzoates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-4-bromo-3,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3,6-difluorobenzoate
  • Methyl 4-bromo-3,6-difluorobenzoate
  • Methyl 2-amino-4-bromobenzoate

Uniqueness

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is unique due to the presence of both bromo and difluoro substituents, which impart distinct chemical and biological properties.

Properties

CAS No.

1692564-79-6

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266

Purity

95

Origin of Product

United States

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